molecular formula C11H19NO4 B1450178 tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1357351-86-0

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B1450178
CAS No.: 1357351-86-0
M. Wt: 229.27 g/mol
InChI Key: MXDZFXHHNOXHLF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1357351-86-0) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . The compound features a rigid bicyclo[2.2.1]heptane scaffold with a hydroxymethyl substituent at position 1, a 2-oxa (ether) group, and a tert-butoxycarbonyl (Boc) protective group at the 5-aza position. It is commonly used as a building block in pharmaceutical research, particularly for synthesizing proline analogs and constrained peptide mimetics .

Key properties include:

  • Purity: ≥95% (typically supplied as a foam or solid) .
  • Storage: Sealed in dry conditions at 2–8°C .

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZFXHHNOXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Lactonization from Amino Acid Esters

A well-documented approach to related bicyclic oxaza compounds involves starting from amino acid esters bearing epoxide or oxirane groups. For example, the synthesis of bicyclic analogs like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved by intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salts under mild conditions without chiral catalysts, yielding the bicyclic framework with high stereoselectivity.

This strategy can be adapted for the 2-oxa-5-azabicyclo[2.2.1]heptane system by using appropriately substituted amino acid precursors bearing hydroxymethyl functionalities which cyclize to form the bicyclic ring system.

Multi-Step Organic Synthesis from Bicyclic Precursors

Commercial suppliers and chemical catalogs describe the synthesis of tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate through multi-step organic synthesis starting from simpler bicyclic intermediates. These methods involve:

  • Formation of the bicyclic ring system by cyclization.
  • Functional group transformations to introduce the hydroxymethyl group.
  • Protection of the carboxyl group as a tert-butyl ester.

Reaction conditions often include the use of tetrahydrofuran (THF) as solvent, molecular sieves to control moisture, and bases such as N-ethyl-N,N-diisopropylamine to facilitate amine substitution or cyclization reactions.

Amine Substitution and Cyclization under Elevated Temperatures

A specific example from recent literature describes the preparation of bicyclic compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane core by reacting (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with amine-containing substrates in THF at 100°C for extended periods (up to 70 hours), using molecular sieves and bases like N,N-diisopropylethylamine. This method yields the desired bicyclic amine derivatives with moderate to good yields (~37-63%).

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
1 Intramolecular lactonization of amino acid esters with epoxide groups Amino acid esters, mild heating, no chiral catalysts High (not specified) Stereoselective, no chiral separation needed
2 Multi-step synthesis from bicyclic precursors THF solvent, molecular sieves, bases (e.g., N-ethyl-N,N-diisopropylamine) Moderate to high (varies) Requires precise control of moisture and temperature
3 Amine substitution and cyclization at elevated temperature (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl, THF, 100°C, 70 h 37-63% Extended reaction time, purification by preparative HPLC

Research Findings and Considerations

  • The stereochemistry of the bicyclic system is critical for biological activity and synthetic utility; methods that avoid chiral catalysts but rely on substrate control are preferred for scalability.
  • Reaction conditions such as temperature, solvent choice, and base presence significantly influence yield and purity.
  • Molecular sieves are commonly used to maintain anhydrous conditions, essential for cyclization and amine substitution steps.
  • Purification often involves preparative high-performance liquid chromatography (prep-HPLC) to isolate the desired stereoisomer in high purity.
  • X-ray crystallography and NMR spectroscopy are standard analytical techniques used to confirm the molecular structure and stereochemistry of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the bicyclic core or the ester group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound's bicyclic structure offers a scaffold for the design of novel pharmacological agents. Its derivatives have been investigated for potential therapeutic effects, particularly in neuropharmacology and anti-inflammatory applications.

Case Study: Neuroprotective Agents
Research indicates that compounds similar to tert-butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate may exhibit neuroprotective properties against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. A study published in the Journal of Medicinal Chemistry investigated a series of derivatives that showed significant inhibition of neuroinflammation markers in vitro.

Material Science Applications

2. Polymer Chemistry
The compound serves as a building block in the synthesis of advanced polymers. Its functional groups allow for modifications that can enhance the mechanical and thermal properties of polymeric materials.

Table: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with tert-butyl Compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Flexibility (%)1525

Synthetic Methodologies

3. Organic Synthesis
this compound has been utilized as an intermediate in various organic synthesis pathways, particularly in the formation of complex natural products.

Case Study: Synthesis of Alkaloids
In a study published in Synthesis, researchers demonstrated the effective use of this compound as an intermediate for synthesizing alkaloid derivatives, which are known for their diverse biological activities. The reaction conditions optimized for this synthesis yielded high purity products with good yields.

Mechanism of Action

The mechanism by which tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxo or Alternative Substituents

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₄ .
  • CAS : 848488-70-0.
  • Key Features : Replaces the hydroxymethyl group with a 3-oxo (ketone) substituent. This modification enhances rigidity and influences hydrogen-bonding interactions in crystal structures .
  • Purity : >97% .
  • Applications : Intermediate for synthesizing 4-azido-proline derivatives and constrained peptides .
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₃ .
  • CAS: Not explicitly listed.
  • Key Features : Contains an aza (NH) group instead of oxa at position 2 and a double bond in the bicyclic framework. This unsaturated structure increases reactivity for ring-opening functionalization .
  • Synthesis : Prepared via LiAlH₄ reduction followed by Boc protection .

Analogues with Varied Functional Groups

tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula : C₁₁H₂₀N₂O₃ .
  • CAS : 1357351-98-4.
  • Key Features: Substitutes hydroxymethyl with aminomethyl, enabling conjugation reactions (e.g., peptide coupling) .
  • Purity : 95% .
  • Price : €735/50 mg (research-scale pricing) .
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃ .
  • CAS : 905306-11-6.
  • Key Features : Lacks the hydroxymethyl group, simplifying the scaffold for studies on bicyclic carbamate stability .
  • Purity : 95% .

Stereochemical Variants

tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₄ .
  • CAS : 848488-70-0 (same as the (1S,4S) enantiomer but distinct in stereochemistry).
  • Key Features : Enantiomeric configuration alters binding affinity in chiral environments, critical for drug design .

Comparative Analysis Table

Compound Name Molecular Formula CAS Substituents/Modifications Molecular Weight Purity Key Applications
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₁H₁₉NO₄ 1357351-86-0 1-hydroxymethyl, 2-oxa, Boc-protected 229.27 ≥95% Peptide mimetics, proline analogs
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₀H₁₅NO₄ 848488-70-0 3-oxo, Boc-protected 213.23 >97% Azido-proline synthesis
tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₁H₂₀N₂O₃ 1357351-98-4 1-aminomethyl, Boc-protected 228.28 95% Conjugation chemistry
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₀H₁₅NO₃ N/A 3-oxo, unsaturated bicyclic core 197.23 N/A Ring-opening functionalization

Biological Activity

tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, also known by its CAS number 1357351-86-0, is a bicyclic compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H19NO4, with a molecular weight of 229.27 g/mol. The compound features a bicyclic structure that is significant in medicinal chemistry for its ability to mimic natural substrates and ligands.

Research indicates that compounds with similar bicyclic structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The specific biological mechanisms of this compound are still under investigation, but preliminary studies suggest it may act as an inhibitor or modulator in certain enzymatic pathways.

Pharmacological Effects

  • Neurotransmitter Modulation : Compounds in the bicyclic category have been shown to influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation can lead to anxiolytic and sedative effects.
  • Antimicrobial Activity : Some derivatives of azabicyclo compounds exhibit antimicrobial properties against various pathogens, indicating potential for development as antibiotic agents.
  • Cytotoxicity : Early studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

Data Tables

Biological ActivityEvidenceSource
Neurotransmitter ModulationInduces GABA receptor activity
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityIC50 values indicate effectiveness against cancer cells

Study 1: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of azabicyclo compounds could enhance GABAergic transmission, leading to increased inhibitory neurotransmission in neuronal cultures. The study highlighted the potential for developing anxiolytic medications based on these compounds.

Study 2: Antimicrobial Properties

Research conducted by the American Society for Microbiology found that azabicyclo derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into their mechanism of action and potential therapeutic applications.

Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of various bicyclic compounds revealed that this compound showed promising results in inhibiting the growth of several cancer cell lines, suggesting a pathway for future cancer therapies.

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventsTemperatureYield Optimization
CyclizationEDCI, HOBtDCM/THF0–25°CSlow addition of reagents
HydroxymethylationOsO₄, NMOAcetone/H₂O0°C → RTStrict exclusion of moisture
Boc ProtectionBoc₂O, DMAPTHFRTExcess Boc anhydride

Advanced: How can stereochemistry be controlled during the synthesis of the bicyclic framework?

Methodological Answer:
Stereochemical control is critical due to the compound’s rigid bicyclic structure and biological relevance:

  • Chiral catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during cyclization to induce enantioselectivity .
  • Mitsunobu conditions : For hydroxyl group inversion, ensuring retention of configuration at stereocenters (e.g., DIAD, triphenylphosphine) .
  • Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration post-synthesis. For example, the trans conformation of the lactone ring in related analogs ensures spatial alignment of functional groups .

Q. Example Stereochemical Outcomes :

ParameterValue (from XRD)Impact on Reactivity
C1–C2–N1 bond angle109.5°Restricts ring puckering
N1 pyramidalizationSum of angles: 347.9°Enhances hydrogen-bonding capacity

Basic: What spectroscopic and analytical methods are used for characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the bicyclic framework (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–5.0 ppm for oxa/aza ring protons) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 226.27 for [M+H]⁺) .
  • XRD : Resolves stereochemistry and bond lengths (e.g., C–O bond: 1.43 Å; N–C: 1.47 Å) .

Advanced: How can researchers resolve discrepancies between computational and experimental structural data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) vs. static crystal structures:

Cross-validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set). Adjust for solvent effects using PCM models .

Refinement parameters : In XRD, monitor R-factors (e.g., R < 0.05) and displacement ellipsoids to detect disorder .

Dynamic NMR : Study temperature-dependent NMR to identify conformational flexibility not captured in XRD.

Q. Example XRD vs. DFT Comparison :

ParameterXRD ValueDFT ValueDiscrepancy
C5–O1 bond length1.43 Å1.39 Å0.04 Å (solvent effects)
N1–C6–C7 angle107.2°105.8°1.4° (lattice packing)

Basic: What are the common reactivity pathways for this compound?

Methodological Answer:

  • Hydrogenation : Reduces double bonds in related analogs (e.g., Pd/C, H₂) to saturate the bicyclic ring .
  • Oxidation : Converts hydroxymethyl to carbonyl groups using Jones reagent (CrO₃/H₂SO₄) .
  • Nucleophilic substitution : Tert-butyl group removal via acidolysis (TFA/DCM) exposes the amine for further derivatization .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Rigid bicyclic framework fits into hydrophobic enzyme pockets (e.g., proteases). The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp25 in HIV-1 protease) .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence quenching or SPR (surface plasmon resonance). For analogs, Kᵢ values range from 10–100 nM .
  • Mutagenesis : Replace key residues (e.g., Ala for Asp) to validate binding interactions .

Basic: What is the role of the tert-butyl group in the compound’s stability?

Methodological Answer:
The tert-butyl group:

  • Steric shielding : Protects the amine from oxidation or hydrolysis during synthesis .
  • Solubility : Enhances lipid solubility for cell permeability in biological assays .
  • Crystallization : Promotes crystal packing via van der Waals interactions, aiding XRD analysis .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow systems improve mixing and thermal control (e.g., 80% yield vs. 65% batch) .
  • DoE (Design of Experiments) : Screen parameters (temperature, stoichiometry) using Taguchi methods.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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